Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

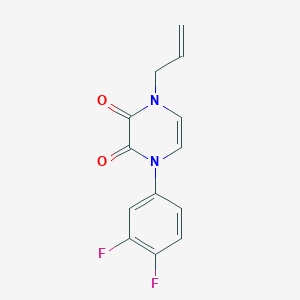

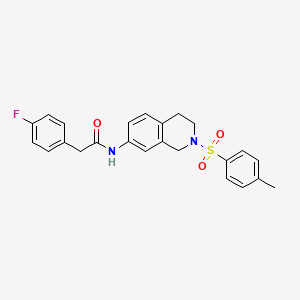

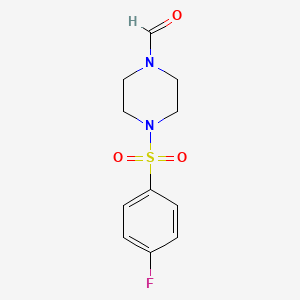

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H9NO5 . It is also known by its IUPAC name, methyl hydroxy (4-nitrophenyl)acetate .

Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The InChI key for this compound is DBINCHWBEBHLEN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is a solid at room temperature . It has a molecular weight of 211.17 . The predicted density is 1.386±0.06 g/cm3 , and the melting point is 87-88°C . The predicted boiling point is 369.3±32.0 °C .科学的研究の応用

Electrochemical Reduction Applications

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate has been studied for its role in the electrochemical reduction of o-nitrophenylthioacetic derivatives. This process is significant for the electrosynthesis of compounds like 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, showcasing the compound's relevance in synthetic chemistry and electrochemical applications (Sicker et al., 1995).

Chromogenic Substrate for Esterases

In biochemical research, derivatives of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, such as p-nitrophenyl acetate, have been used as substrates for detecting esterase activity. This includes its application in assays for prodrug activation in human cells. The development of stable chromogenic substrates using derivatives of this compound enhances the utility in various biochemical assays (Levine et al., 2008).

Role in Organic Synthesis

This compound has been utilized in organic synthesis processes. For example, it plays a role in the synthesis of specific hemiacetals and analogues of allelochemicals found in certain plant families, which can be significant in the field of agricultural chemistry (Sicker et al., 1994). Additionally, it has been used as a protective group in carbohydrate chemistry, showcasing its utility in complex organic synthesis (Daragics & Fügedi, 2010).

Chemosensor Applications

In the field of analytical chemistry, derivatives of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate have been used in the development of colorimetric sensors for specific anions. This is particularly relevant in the detection of environmental and biological analytes (Suryanti et al., 2020).

Safety And Hazards

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

特性

IUPAC Name |

methyl 2-hydroxy-2-(4-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBINCHWBEBHLEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)

![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/no-structure.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)